5-methyl-1-phenyl-N-quinolin-2-ylpyrazole-4-carboxamide
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Overview
Description
5-methyl-1-phenyl-N-quinolin-2-ylpyrazole-4-carboxamide is a compound belonging to the class of quinolinyl-pyrazoles. These compounds are known for their diverse applications in medicinal chemistry due to their unique structural features and biological activities . The presence of both quinoline and pyrazole moieties in the structure makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-N-quinolin-2-ylpyrazole-4-carboxamide typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-phenyl-N-quinolin-2-ylpyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline or pyrazole moieties, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl-pyrazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced quinolinyl-pyrazole compounds.
Scientific Research Applications
5-methyl-1-phenyl-N-quinolin-2-ylpyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-N-quinolin-2-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and mepacrine, which are known for their antimalarial properties.
Pyrazole derivatives: Such as aminopyrazoles, which have been studied for their anticancer and anti-inflammatory activities.
Uniqueness
5-methyl-1-phenyl-N-quinolin-2-ylpyrazole-4-carboxamide is unique due to the combination of quinoline and pyrazole moieties in its structure. This dual functionality provides a versatile platform for various chemical modifications and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C20H16N4O |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-methyl-1-phenyl-N-quinolin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H16N4O/c1-14-17(13-21-24(14)16-8-3-2-4-9-16)20(25)23-19-12-11-15-7-5-6-10-18(15)22-19/h2-13H,1H3,(H,22,23,25) |
InChI Key |
WCQKQNCZKHLGHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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